2-hydroxy-5-(4-methylphenyl)benzoic Acid

HPPD Inhibition Herbicide Target Tyrosinemia

2-Hydroxy-5-(4-methylphenyl)benzoic acid (CAS 43029-70-5), also named 4-Hydroxy-4′-methyl-[1,1′-biphenyl]-3-carboxylic acid, belongs to the 5-arylsalicylic acid subclass of biphenyl carboxylic acids. Its structure features a hydroxyl group ortho to the carboxylic acid on one phenyl ring, and a para-methyl substituent on the distal ring.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 43029-70-5
Cat. No. B1308741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-5-(4-methylphenyl)benzoic Acid
CAS43029-70-5
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(=O)O
InChIInChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(8-11)14(16)17/h2-8,15H,1H3,(H,16,17)
InChIKeyJLOYUQAJKMNTAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-(4-methylphenyl)benzoic Acid (CAS 43029-70-5): Core Identity and Procurement Starting Point


2-Hydroxy-5-(4-methylphenyl)benzoic acid (CAS 43029-70-5), also named 4-Hydroxy-4′-methyl-[1,1′-biphenyl]-3-carboxylic acid, belongs to the 5-arylsalicylic acid subclass of biphenyl carboxylic acids. Its structure features a hydroxyl group ortho to the carboxylic acid on one phenyl ring, and a para-methyl substituent on the distal ring [1]. This substitution pattern is defined by specific computed physicochemical descriptors: LogP = 3.07, Polar Surface Area (PSA) = 57.53 Ų, and an acidic pKa of 2.70, which collectively provide a baseline for differentiating it from unsubstituted or alternative aryl-substituted analogs [2].

Why 5-Arylsalicylic Acid Analogs Cannot Be Interchanged for 2-Hydroxy-5-(4-methylphenyl)benzoic Acid


Within the 5-arylsalicylic acid series, the nature of the distal aryl substituent directly modulates both target binding affinity and bulk physicochemical properties. Replacing the 4-methyl group with hydrogen, halogen, or methoxy alters lipophilicity (ΔLogP), electronic character, and steric profile, which in turn affects enzyme inhibition potency, membrane permeability, and solubility . Consequently, selecting this specific compound over close analogs is not a trivial substitution—it requires quantitative evidence that the 4-methylphenyl moiety confers a measurable advantage in the intended assay or application, as detailed in the sections below [1].

Quantitative Differentiation Evidence for 2-Hydroxy-5-(4-methylphenyl)benzoic Acid Versus Closest Analogs


HPPD Enzyme Inhibition: Comparable Potency to Clinical Candidate NTBC with a Distinct Salicylic Acid Scaffold

2-Hydroxy-5-(4-methylphenyl)benzoic acid inhibits pig liver 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 89–110 nM [1]. This potency is comparable to the clinically used HPPD inhibitor NTBC (nitisinone, IC50 = 85 nM), but the compound achieves this with a simpler salicylic acid scaffold rather than a triketone pharmacophore, offering a distinct intellectual property and synthetic accessibility profile for herbicide or drug discovery programs [2].

HPPD Inhibition Herbicide Target Tyrosinemia

Lipophilicity Tuning: LogP Advantage Over the Unsubstituted Phenyl Analog

The computed partition coefficient (LogP) for 2-hydroxy-5-(4-methylphenyl)benzoic acid is 3.07, compared to 2.76 for the unsubstituted 2-hydroxy-5-phenylbenzoic acid (CAS 323-87-5) [1]. This ΔLogP of +0.31, conferred by the para-methyl group, translates to an approximately 2-fold increase in predicted membrane partitioning (logD at pH 5.5 = 1.41) while maintaining the same polar surface area (PSA = 57.53 Ų) as the unsubstituted analog .

Lipophilicity LogP Permeability

Ionization State and Solubility-Relevant Properties Versus Salicylic Acid

The acidic pKa of 2-hydroxy-5-(4-methylphenyl)benzoic acid is 2.70, with a logD of 1.41 at pH 5.5 and 0.64 at pH 7.4 [1]. In contrast, the parent salicylic acid has a pKa of 2.97 and a logP of 1.14 [2]. This indicates that the target compound is a slightly stronger acid and substantially more lipophilic at physiological pH, which may influence formulation requirements, salt selection, and permeability in biological assays.

pKa LogD Solubility Ionization

Commercial Availability and Purity Benchmarking for Procurement Decisions

The compound is commercially available from multiple suppliers (AKSci, Apollo Scientific, Santa Cruz Biotechnology) at a minimum purity specification of 95% . While the unsubstituted analog (CAS 323-87-5) is also available at 95% purity, the 4-methyl analog is typically supplied in smaller catalog quantities (1 g, 5 g) and is more frequently listed as a custom synthesis item, reflecting its more specialized application profile . The methoxy analog (2-hydroxy-5-(4-methoxyphenyl)benzoic acid) is supplied at similar purity but with less documented biological characterization .

Purity Procurement Vendor Comparison

Validated Application Scenarios for 2-Hydroxy-5-(4-methylphenyl)benzoic Acid Based on Quantitative Evidence


HPPD-Targeted Herbicide Discovery: Scaffold-Hopping from Triketone to Salicylic Acid Chemotypes

The compound demonstrates HPPD IC50 values (89–110 nM) comparable to the commercial triketone inhibitor NTBC (85 nM) [1]. This makes it a compelling starting point for herbicide discovery programs seeking non-triketone HPPD inhibitors with potentially differentiated resistance profiles and intellectual property space. Its 4-methylphenyl substitution may confer species-specific selectivity advantages that require further profiling [2].

Tyrosinemia Research Tool: A Structurally Distinct HPPD Inhibitor for Mechanistic Studies

As a salicylic acid-based HPPD inhibitor, this compound provides a complementary pharmacological tool to NTBC for studying tyrosine catabolism and type I tyrosinemia. Its distinct binding mode (predicted from scaffold differences) may help elucidate structure-activity relationships for HPPD inhibition and off-target profiling [1]. The computed physicochemical profile (LogP = 3.07, pKa = 2.70) supports its use in cell-based assays where membrane permeability is required [2].

Lipophilicity-Driven SAR Exploration: The 4-Methyl Group as a Permeability Handle

The +0.31 LogP advantage over the unsubstituted phenyl analog (LogP 2.76 vs. 3.07) establishes the 4-methyl substituent as a tunable lipophilicity handle within 5-arylsalicylic acid libraries [1]. Medicinal chemists can use this quantitative ΔLogP to guide analog design where incremental increases in membrane partitioning are desired without altering the core salicylic acid pharmacophore or PSA [2].

Biphenyl Carboxylic Acid Intermediate for Diversified Synthesis

Beyond HPPD applications, the compound serves as a versatile biphenyl carboxylic acid intermediate for synthesizing amides, esters, and metal complexes, leveraging its carboxylic acid and phenolic hydroxyl functional groups [1]. Its defined purity specification (≥95%) and multiple vendor sources (AKSci, Apollo Scientific, SCBT) ensure reliable procurement for research-scale derivatization and library synthesis [2].

Technical Documentation Hub

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